3-Buten-1-ol
Overview
Description
3-Buten-1-ol: allylcarbinol or vinylethyl alcohol , is a homoallyl alcohol with the molecular formula C4H8O . It is a clear, colorless liquid with a molecular weight of 72.11 g/mol . This compound is characterized by the presence of both a hydroxyl group (-OH) and a double bond (C=C), making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
3-Buten-1-ol, also known as Allylcarbinol , is a homoallyl alcohol
Mode of Action
The mode of action of this compound involves its participation in chemical reactions. For instance, it has been employed in the Mn-catalyzed hydrohydrazination of olefins . It’s also used in the conversion of propargylic acetates to ethers catalyzed by ferric chloride . These reactions suggest that this compound can interact with its targets to facilitate chemical transformations.
Pharmacokinetics
Its physical properties such as boiling point (112-114 °c) and density (0838 g/mL at 25 °C) have been reported . These properties can influence its bioavailability and pharmacokinetics.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its physical properties such as solubility can be affected by temperature and solvent conditions . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The reactivity of 3-Buten-1-ol with a C=C double bond in the β-position to the hydroxyl group is not well established . The intramolecular hydrogen bonding of this compound has been studied using FT-IR and 1 H NMR spectroscopic data .
Cellular Effects
It is known that unsaturated alcohols can have various effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that unsaturated alcohols can interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is known that unsaturated alcohols can undergo various reactions, potentially leading to changes in their effects on cellular function over time .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. It is known that the effects of unsaturated alcohols can vary with dosage, potentially leading to threshold effects or toxic effects at high doses .
Metabolic Pathways
It is known that unsaturated alcohols can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied. It is known that unsaturated alcohols can interact with various transporters or binding proteins, potentially influencing their localization or accumulation .
Subcellular Localization
It is known that unsaturated alcohols can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Buten-1-ol can be synthesized through the selective dehydration of 1,4-butanediol using various catalysts. One effective method involves using Ca-Zr-Sn composite oxides as catalysts, which provide high selectivity and conversion rates . The reaction typically involves heating the 1,4-butanediol in the presence of the catalyst at elevated temperatures (around 650°C) to achieve the desired product .
Industrial Production Methods: In industrial settings, this compound can be produced by the dehydration of 1,4-butanediol using cerium catalysts . This method is favored due to its efficiency and the high purity of the resulting product. The process involves the removal of water molecules from 1,4-butanediol, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Buten-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-butenal or 3-buten-1-oic acid.
Reduction: It can be reduced to form 1-butanol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrogen halides (HX) or organometallic compounds are commonly employed.
Major Products:
Oxidation: 3-Butenal, 3-buten-1-oic acid.
Reduction: 1-Butanol.
Substitution: Various halogenated or alkylated derivatives.
Scientific Research Applications
3-Buten-1-ol has a wide range of applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
1-Butanol: A primary alcohol with a similar structure but lacks the double bond.
2-Buten-1-ol: An isomer with the double bond located at a different position.
3-Butyn-1-ol: Contains a triple bond instead of a double bond.
Uniqueness: 3-Buten-1-ol is unique due to its combination of a hydroxyl group and a double bond, which provides it with distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable as an intermediate in the production of various pharmaceuticals and industrial chemicals .
Properties
IUPAC Name |
but-3-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-2-3-4-5/h2,5H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPTYLOMNJNZNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25086-71-9 | |
Record name | 3-Buten-1-ol, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25086-71-9 | |
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DSSTOX Substance ID |
DTXSID2060836 | |
Record name | 3-Buten-1-ol | |
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Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 3-Buten-1-ol | |
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Boiling Point |
113.50 °C. @ 760.00 mm Hg | |
Record name | 3-Buten-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031324 | |
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CAS No. |
627-27-0 | |
Record name | 3-Buten-1-ol | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=627-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Buten-1-ol | |
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Record name | 3-Buten-1-ol | |
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Record name | 3-Buten-1-ol | |
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Record name | 3-Buten-1-ol | |
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Record name | 3-buten-1-ol | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 3-BUTEN-1-OL | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Buten-1-ol?
A: this compound has the molecular formula C4H8O and a molecular weight of 72.11 g/mol. []
Q2: Are there any spectroscopic data available for this compound?
A: Yes, infrared spectroscopy studies have revealed that this compound, similar to allyl alcohol, exhibits intramolecular interactions between the hydroxyl group and π-electrons. []
Q3: How is 3-Methyl-3-buten-1-ol industrially produced?
A: A continuous production method utilizes the reaction of isobutene and methanal hemiacetal in a tubular reactor with specific catalysts. This method offers improved heat and mass transfer efficiency compared to traditional batch processes. []
Q4: Can immobilized catalysts be used for 3-Methyl-3-buten-1-ol synthesis?
A: Yes, immobilized ZnCl2 (Silzic) catalyst effectively catalyzes the synthesis of 3-Methyl-3-buten-1-ol from isobutylene and formaldehyde. Key factors influencing selectivity include reaction temperature, catalyst acidity, and acid site amount. []
Q5: Are there alternative synthetic pathways for 3-Methyl-3-buten-1-ol?
A: Yes, one method involves a multi-step process: addition reaction of isoprene and hydrogen chloride, hydrolysis of the resulting chloroisopentene mixture, and finally, isomerization to yield 3-Methyl-3-buten-1-ol. []
Q6: Can 3-Methyl-3-buten-1-ol be synthesized via thermal formaldehyde-isobutene condensation?
A: Yes, this method, using methanol as a solvent, is viable. The yield of 3-Methyl-3-buten-1-ol is influenced by temperature, pressure, the molar ratio of isobutene to formaldehyde, and reaction time. []
Q7: Is there a regioselective synthesis method for 2,6-Dimethyltetralin, a precursor to 2,6-Dimethylnaphthalene, involving 3-Methyl-3-buten-1-ol?
A: Yes, a three-step process has been reported: a Heck reaction between 4-bromotoluene and 3-Methyl-3-buten-1-ol, catalytic reduction of the resultant products, and acid-catalyzed cyclization of the intermediate alcohol. This method yields solely the desired 2,6-Dimethyltetralin isomer, simplifying purification. []
Q8: What is the role of rare earth oxides in the dehydration of 1,4-butanediol?
A: Rare earth oxides, particularly Yb2O3, exhibit high catalytic activity in the dehydration of 1,4-butanediol to 1,3-butadiene. The reaction proceeds via a two-step mechanism, with this compound as an intermediate. This method offers high selectivity towards 1,3-butadiene and minimizes the formation of byproducts like propylene. []
Q9: How do rare earth zirconates compare to rare earth oxides in the dehydration of butanediols?
A: Rare earth zirconates, especially Y2Zr2O7, demonstrate excellent catalytic activity for the selective dehydration of 1,4-butanediol to this compound, and 1,3-butanediol to 3-buten-2-ol and 2-buten-1-ol. The calcination temperature of Y2Zr2O7 significantly influences its catalytic performance, with temperatures at or above 900 °C being optimal. []
Q10: How does the structure of alkaline earth metal oxide doped CeO2 catalysts affect their catalytic performance in 1,4-butanediol dehydration?
A: Doping CeO2 with alkaline earth metal oxides like MgO, CaO, SrO, and BaO leads to the formation of oxygen defects and increases surface basicity. These changes enhance the catalyst's activity and selectivity towards this compound in 1,4-butanediol dehydration. []
Q11: How do Pt single atoms on carbon nanotubes catalyze hydroalkoxylation reactions?
A: These single-atom catalysts efficiently drive the hydroalkoxylation of unsaturated alcohols like this compound and 4-penten-1-ol. This method enables the atom-economic synthesis of four and five-membered cyclic ethers via intramolecular hydroxyl group addition. Notably, these single-atom catalysts show superior activity compared to traditional Pt complexes or nanoparticles on carbon nanotubes. []
Q12: How does this compound react with OH radicals?
A: The reaction of this compound with OH radicals primarily involves OH addition as the rate-determining step. Theoretical studies suggest a negative temperature dependence for this reaction, with the rate coefficient decreasing at higher temperatures. Interestingly, while this compound reacts faster with OH radicals than 1-butene at room temperature, this trend reverses at temperatures between 400-500 K. []
Q13: How does the uptake kinetics of this compound into sulfuric acid solutions vary with acidity?
A: The uptake transitions from reversible to irreversible (reactive) with increasing sulfuric acid concentration. Reactive uptake is observed in 60 wt%-80 wt% H2SO4 solutions. This reactive uptake, potentially contributing to atmospheric degradation, is suggested to occur via electrophilic addition of H2SO4 to the C=C double bond of this compound. []
Q14: Does the presence of hydrogen peroxide in sulfuric acid solutions influence the uptake kinetics of 3-Methyl-3-buten-1-ol?
A: Yes, the uptake of 3-Methyl-3-buten-1-ol is significantly enhanced in mixed solutions of sulfuric acid and hydrogen peroxide, with reactive uptake coefficients (γ) ranging from 2.52 × 10−4 to 1.05 × 10−2 for 40%–60% H2SO4. This acid-catalyzed oxidation in the presence of H2O2 leads to the formation of gas-phase products like acetaldehyde, acetone, and 3-Methyl-3,4-epoxybutane-1-ol, potentially contributing to secondary organic aerosol (SOA) formation. []
Q15: How does 2-Methylene-3-buten-1-ol participate in palladium-catalyzed reactions?
A: 2-Methylene-3-buten-1-ol can engage in two sequential reactions: a palladium-catalyzed carbonyl allylation with dienophiles followed by a Diels-Alder reaction. This sequence yields 1-methylene-2-(hydroxymethyl)cyclohexanes. []
Q16: How does niobium(V) chloride facilitate the synthesis of 4-chlorotetrahydropyrans?
A: Niobium(V) chloride catalyzes the rapid coupling of aldehydes with this compound, leading to the formation of 4-chlorotetrahydropyran derivatives in excellent yields and high selectivity. This reaction proceeds under mild conditions and with short reaction times. []
Q17: Does 3-Methyl-3-buten-1-ol influence the lifespan of Caenorhabditis elegans?
A: Yes, treatment with 0.5 mM 3-Methyl-3-buten-1-ol has been shown to extend the lifespan of the nematode Caenorhabditis elegans by 25% compared to untreated controls. This effect is linked to improved age-related physiological behavior and reduced intracellular reactive oxygen species (ROS) accumulation. []
Q18: Is 3-Methyl-3-buten-1-ol involved in the aroma profile of acerola (Malpighia emarginata DC.) pulp?
A: Yes, 3-Methyl-3-buten-1-ol is a key aroma compound identified in acerola pulp, contributing to its characteristic fruity, sweet, and fresh odor profile. []
Q19: What role does 3-Methyl-3-buten-1-ol play in the biosynthesis of terpenes in Quercus ilex L. leaves?
A: In Quercus ilex L., 3-Methyl-3-buten-1-ol belongs to the slowest light-induced class of terpenes. Its synthesis appears to utilize a different reduced carbon pool compared to other terpene classes, potentially originating from non-photosynthetic plastids. []
Q20: Is 3-Methyl-3-buten-1-ol a significant volatile compound produced by Yarrowia lipolytica during brewers' wort fermentation?
A: Yes, 3-Methyl-3-buten-1-ol is among the higher alcohols produced by Y. lipolytica during brewers' wort fermentation. This yeast shows promise for developing novel, alcohol-free beers due to its unique volatile compound profile and ability to consume a high percentage of amino acids in the wort under specific conditions. []
Q21: How does capsaicin stress affect the production of 3-Methyl-3-buten-1-ol by Lactobacillus plantarum CL-01?
A: Capsaicin stress significantly enhances the production of 3-Methyl-3-buten-1-ol by L. plantarum CL-01. This finding suggests that capsaicin plays a crucial role in shaping the aroma profile of fermented pepper products. []
Q22: What is the environmental fate of unsaturated alcohols like this compound in the atmosphere?
A: Atmospheric oxidation of this compound primarily occurs through reactions with ozone and hydroxyl radicals. These reactions yield products like formaldehyde, impacting air quality and contributing to secondary organic aerosol formation. [, ]
Q23: How are volatile compounds in propolis and poplar tree gum, including 3-Methyl-3-buten-1-ol, analyzed?
A: Solid-phase microextraction (SPME) and dynamic headspace (DHS), coupled with gas chromatography-mass spectrometry (GC-MS), are effective techniques for extracting, separating, and identifying volatile compounds in these complex matrices. []
Q24: Can proton transfer reaction time-of-flight mass spectrometry (PTR-ToF-MS) be used to authenticate dairy systems based on volatile fingerprints of ripened cheese?
A: Yes, PTR-ToF-MS analysis of volatile compounds in ripened cheeses shows promise for differentiating between dairy systems. Compounds like 3-methyl-butan-1-ol and 3-methyl-3-buten-1-ol have been linked to specific dairy management practices and contribute to the unique volatile profiles of cheeses produced in different systems. [, ]
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